molecular formula C11H11BrN2O4S B009711 4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid CAS No. 101064-03-3

4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid

Cat. No.: B009711
CAS No.: 101064-03-3
M. Wt: 347.19 g/mol
InChI Key: MZZUGBDBQHGAEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the bromination of 2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction mixture is stirred at a specific temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential antihypertensive, antidiabetic, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or modulate AMPA receptors, which are implicated in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
  • 7-Fluoro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
  • 7-Iodo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Uniqueness

The presence of a bromine atom at the 7th position in 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

101064-03-3

Molecular Formula

C11H11BrN2O4S

Molecular Weight

347.19 g/mol

IUPAC Name

4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

MZZUGBDBQHGAEW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O

Origin of Product

United States

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